molecular formula C21H29N5O B6471455 6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile CAS No. 2640818-20-6

6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B6471455
CAS No.: 2640818-20-6
M. Wt: 367.5 g/mol
InChI Key: OYJINVQSBMYKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine-2-carbonitrile core substituted with a piperidin-1-yl group linked via a but-2-yn-1-yloxy spacer to a 4-ethylpiperazine moiety. The alkyne spacer introduces rigidity, while the ethylpiperazine group may enhance lipophilicity and pharmacokinetic properties compared to methyl-substituted analogs.

Properties

IUPAC Name

6-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-2-24-13-15-25(16-14-24)10-3-4-17-27-20-8-11-26(12-9-20)21-7-5-6-19(18-22)23-21/h5-7,20H,2,8-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJINVQSBMYKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=CC=CC(=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives, characterized by its intricate structure that includes:

  • Pyridine ring
  • Carbonitrile group
  • Piperidinyl and piperazinyl moieties

These features contribute to its diverse biological activities, including potential anticancer properties and interactions with various biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₉H₂₉N₅O
Molecular Weight343.5 g/mol
CAS Number2549032-62-2

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in cancer progression. The presence of piperazine and piperidine structures suggests potential interactions with various biological pathways, including:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinases, which are crucial in cancer cell signaling pathways.
  • Lysine-Specific Demethylase 1 (LSD1) Inhibition : Compounds containing piperidine structures have been identified as potent LSD1 inhibitors, which are significant in regulating gene expression related to cancer development .

Research Findings

Several studies have explored the biological activity of similar compounds, indicating promising results:

  • Anticancer Activity : Quinazoline derivatives, structurally related to this compound, have demonstrated significant anticancer effects by inhibiting key signaling pathways involved in tumor growth.
  • Neuroactive Properties : Piperazine derivatives are known for their neuroactive effects, suggesting that this compound may also exhibit similar properties.

Case Studies

  • Inhibitory Activity on LSD1 : A study highlighted the importance of specific substituents on piperidine derivatives in enhancing inhibitory activity against LSD1. For instance, modifications that increase basicity significantly improved selectivity and potency against LSD1 .
  • Kinase Inhibition Studies : Research on quinazoline derivatives has shown that modifications to the piperidine ring can enhance binding affinity to various kinases implicated in cancer progression. Techniques such as surface plasmon resonance (SPR) have been utilized to quantify these interactions.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • The presence of the ethylpiperazine moiety enhances interaction with biological targets.
  • Modifications on the piperidine ring can lead to significant changes in potency and selectivity for specific enzymes.

Comparative Analysis

Compound NameBiological ActivityStructural Features
6-FluoroquinazolineAnticancer activityFluorine at position 6
4-(Piperidin-1-yl)quinazolineKinase inhibitionPiperidine substitution
3-(Piperidin-4-ylmethoxy)pyridine containing compoundsLSD1 inhibitionPiperidinyl group enhances enzyme selectivity

Comparison with Similar Compounds

Structural Analog: 2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Key Differences :

  • Piperazine Substituent : Methyl (vs. ethyl in the target compound) reduces lipophilicity (predicted logP: ~1.8 vs. ~2.3).
  • Core Structure: Cyclopenta[b]pyridine (fused bicyclic system) increases molecular rigidity compared to the monocyclic pyridine in the target compound. This may enhance receptor binding affinity but reduce aqueous solubility.
  • Molecular Weight : 393.53 g/mol (vs. 379.49 g/mol for the target compound due to the ethyl group and smaller core).

Implications :
The methyl group may lower metabolic stability, while the fused ring system could improve target engagement in rigid binding pockets .

Structural Analog: 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile

Key Differences :

  • Substituents: Phenyl and thiophene groups at pyridine positions 4 and 6 (vs.

Implications :
The thiophene and phenyl groups may enhance selectivity for sulfur-interacting enzymes (e.g., kinases) but increase molecular weight (MW: ~406 g/mol vs. ~379 g/mol), possibly reducing bioavailability .

Structural Trends in Piperidine/Piperazine Derivatives

Compound Feature Target Compound Compound Compound
Piperazine Substituent Ethyl Methyl Methyl
Core Structure Pyridine-2-carbonitrile Cyclopenta[b]pyridine Pyridine-3-carbonitrile
Aromatic Substituents None None Phenyl, thiophene
Linker Type But-2-yn-1-yl (rigid) But-2-yn-1-yl (rigid) Flexible alkyl/ether
Predicted logP ~2.3 ~1.8 ~3.1 (due to thiophene)
Molecular Weight (g/mol) 379.49 393.53 406.48

Research Findings and Implications

  • Piperazine Substitution : Ethyl groups improve lipophilicity and metabolic stability over methyl analogs, critical for CNS penetration .
  • Core Modifications : Cyclopenta[b]pyridine () may enhance binding affinity but reduce solubility, whereas thiophene () introduces electronic diversity for selective targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.